(R)-2-Ethyl-2-methylsuccinic acid
Description
Significance of Chiral Succinic Acid Derivatives in Organic Synthesis Research
Chiral succinic acid derivatives are valuable building blocks in organic synthesis due to their versatile functionality and the stereochemical information they carry. These compounds serve as crucial intermediates in the creation of complex, enantiomerically pure molecules, which is of paramount importance in fields like medicinal chemistry and materials science. acs.orgacs.org The presence of two carboxylic acid groups allows for a variety of chemical transformations, while the chiral center directs the stereochemical outcome of these reactions.
The synthesis of enantiomerically pure succinic acid derivatives is a significant area of research. acs.orgrsc.org Methods often involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemistry of the reaction. rsc.orgox.ac.uk For instance, the alkylation of chiral iron succinoyl complexes has been shown to produce homochiral α-alkyl succinic acid derivatives with high stereoselectivity. rsc.org These synthetic strategies are essential for accessing specific stereoisomers required for targeted applications. Chiral succinimides, derived from succinic acids, are also recognized for their presence in biologically active natural products and pharmaceuticals. nih.gov
Overview of Key Research Domains for the Chemical Compound
The research applications of (R)-2-Ethyl-2-methylsuccinic acid and its parent compound, 2-ethyl-2-methylsuccinic acid, are primarily centered on their utility as intermediates and building blocks in chemical synthesis.
One notable area of investigation is its role as an inhibitor of certain enzymes. For example, 2-Ethyl-2-methylsuccinic acid has been identified as an inhibitor of plasmid-borne IMP-1 metallo-β-lactamase, an enzyme that confers antibiotic resistance to bacteria. theclinivex.com This suggests potential avenues for the development of new therapeutic agents.
In the realm of organic synthesis, the racemic form, 2-ethyl-2-methylsuccinic acid, is used in the preparation of other α,α-disubstituted succinic acids. orgsyn.org Stereospecific synthesis methods have been developed to produce specific stereoisomers of related compounds, such as (2R,3S)-2-ethyl-3-methylsuccinic acid, through reactions like malonic ester alkylation. researchgate.net These methods are crucial for obtaining the desired chirality in the final product.
Furthermore, the unique structure of 2-ethyl-2-methylsuccinic acid makes it a compound of interest in biochemical research, particularly in studies related to metabolic pathways where succinate (B1194679) is an intermediate. ontosight.ai Its derivatives can also potentially be incorporated into the development of biodegradable materials, leveraging the properties of the succinic acid backbone. ontosight.ai
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| Synonyms | (R)-α-Methyl-α-ethylsuccinic Acid |
| CAS Number | Not specified for (R) isomer, 631-31-2 for racemic |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2-ethyl-2-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
InChI Key |
FDYJJKHDNNVUDR-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@](C)(CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(C)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Recognition in Academic Research
Absolute Configuration and Enantiomeric Purity Assessment Methodologies
The determination of the absolute configuration and the assessment of enantiomeric purity are fundamental to characterizing a chiral compound like (R)-2-Ethyl-2-methylsuccinic acid. The "R" designation in its name refers to the specific spatial arrangement of the substituents around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. Verifying this absolute configuration and quantifying the enantiomeric purity are achieved through various analytical techniques.
One common approach for separating the enantiomers of a racemic mixture of a chiral acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.orgpharmtech.com This involves reacting the racemic 2-ethyl-2-methylsuccinic acid with a single enantiomer of a chiral base, such as a chiral amine. wikipedia.orglibretexts.org The resulting products are diastereomers, which have different physical properties and can be separated by methods like crystallization. wikipedia.orgpharmtech.com Once separated, the chiral auxiliary can be removed to yield the pure enantiomer of the acid.
For the definitive determination of the absolute configuration of a chiral molecule, X-ray crystallography of a single crystal of a salt formed with a chiral counter-ion of known absolute configuration is a powerful technique. A similar approach using single-crystal neutron diffraction has been successfully employed to unambiguously determine the absolute configuration of the related molecule, (-)-(2R)-succinic-2-d acid, by using the optically active cation (+)-phenylethylammonium as a chiral reference. nih.gov
Investigation of Optical Purity versus Enantiomeric Excess
Optical purity is a measure of the rotation of plane-polarized light by a sample of a chiral compound, while enantiomeric excess (ee) is a measure of the difference in the amount of each enantiomer present in a mixture. heraldopenaccess.us While often used interchangeably, they are determined by different methods. Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usuma.es This technique allows for the physical separation of the (R) and (S) enantiomers, and the relative peak areas in the chromatogram provide a direct measure of the enantiomeric composition.
The relationship between enantiomeric excess and the specific rotation of a sample can be described by the following equation:
% Enantiomeric Excess = ([α]observed / [α]max) x 100
Where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure enantiomer.
A calibration curve can be constructed by plotting the known enantiomeric excess of prepared standards against the measured analytical signal (e.g., HPLC peak area ratio or circular dichroism signal intensity). nih.gov This allows for the determination of the enantiomeric excess of an unknown sample with a high degree of accuracy.
| Property | Description |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, expressed as the excess of one enantiomer over the other. |
| Optical Purity | The ratio of the observed optical rotation of a sample to the optical rotation of the pure enantiomer. |
| Chiral HPLC | A chromatographic technique that uses a chiral stationary phase to separate enantiomers. |
Spectroscopic Analysis of Diastereomeric Aggregate Formation
The formation of diastereomeric aggregates through the interaction of a chiral compound with a chiral selector can be monitored using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. When this compound forms a complex with a chiral host molecule, the resulting diastereomeric complexes will exhibit distinct spectroscopic properties.
In NMR spectroscopy, the chemical shifts of the protons and carbons of the (R)- and (S)-enantiomers will differ in the presence of a chiral solvating agent or a chiral lanthanide shift reagent. This allows for the quantification of the enantiomeric composition.
Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to chirality. The complexation of a chiral analyte with an achiral host can induce a CD signal, a phenomenon known as Exciton-Coupled Circular Dichroism (ECCD). nih.gov The intensity and sign of the CD signal can be used to determine both the absolute configuration and the enantiomeric excess of the analyte. nih.gov
The Role of Chirality in Advanced Synthetic and Biological Systems
The chirality of a molecule is a critical factor in its biological activity and its utility in asymmetric synthesis. nih.gov The two enantiomers of a chiral drug can have different pharmacological effects, with one being therapeutic while the other may be inactive or even cause adverse effects. nih.gov
In the context of advanced synthetic chemistry, enantiomerically pure compounds like this compound can serve as valuable chiral building blocks. These building blocks can be used to introduce a specific stereocenter into a larger, more complex molecule during a synthetic sequence. The use of such chiral synthons is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov
From a biological perspective, the specific three-dimensional structure of this compound dictates how it interacts with chiral biological macromolecules such as enzymes and receptors. mdpi.com These biological systems are themselves chiral and will often exhibit a high degree of stereoselectivity towards their substrates or binding partners. Therefore, the (R)-enantiomer may have a significantly different biological activity profile compared to its (S)-enantiomer. For instance, it has been noted that 2-Ethyl-2-methylsuccinic acid has potential applications as a pharmaceutical intermediate and in biochemical research, particularly in studies related to succinate (B1194679) metabolism. ontosight.ai The specific stereochemistry of the molecule would be a key determinant in these applications.
The stereospecific interactions of chiral molecules are fundamental to their biological function. The table below illustrates the differential biological activity often observed between enantiomers.
| Enantiomer | Biological Activity | Receptor/Enzyme Interaction |
| (R)-enantiomer | Often the more active or desired therapeutic effect (eutomer) | Binds with high affinity to the target site |
| (S)-enantiomer | May be less active, inactive, or have undesired effects (distomer) | Binds with lower affinity or not at all to the target site |
Advanced Synthetic Methodologies for R 2 Ethyl 2 Methylsuccinic Acid
Chemical Synthesis Approaches
Chemical synthesis provides foundational and versatile routes to (R)-2-Ethyl-2-methylsuccinic acid and its precursors. These methods often involve multi-step sequences that allow for strategic bond formation and functional group manipulation.
Multi-Step Reaction Sequences and Strategic Conversions
The construction of the target molecule often relies on carefully planned reaction sequences that build the carbon skeleton and introduce the necessary functional groups with stereochemical control.
The malonic ester synthesis is a classic and adaptable method for preparing carboxylic acids. masterorganicchemistry.comyoutube.com The core of this synthesis involves the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orgucalgary.ca For chiral molecules like this compound, stereospecific variations of this technique are employed.
A documented stereospecific synthesis leading to a related chiral succinic acid involves the reaction of a chiral electrophile with a malonate derivative. researchgate.net For instance, dibenzyl ethylmalonate can be alkylated with a chiral starting material such as (-)-(S)-methyl 2-bromopropionate. This reaction proceeds via a Walden inversion, an S_N2 mechanism that results in the inversion of the stereochemical configuration at the chiral center. researchgate.net Subsequent steps of hydrolysis and decarboxylation yield the final chiral succinic acid derivative. This approach demonstrates how the chirality of a readily available starting material can be transferred to the final product in a predictable manner.
Table 1: Example of Stereospecific Malonic Ester Alkylation
| Reactant A (Nucleophile Precursor) | Reactant B (Chiral Electrophile) | Key Transformation | Stereochemical Outcome |
| Dibenzyl ethylmalonate | (-)-(S)-methyl 2-bromopropionate | Malonic ester alkylation | Walden Inversion (Inversion of configuration) |
Condensation reactions are instrumental in forming the carbon-carbon bonds necessary to construct the backbone of 2-ethyl-2-methylsuccinic acid. One established method involves a one-step condensation of several key precursors to build a highly functionalized intermediate. orgsyn.org
This procedure utilizes 2-butanone, ethyl cyanoacetate, and hydrocyanic acid in a reaction that can be catalyzed by pyridine (B92270) acetate. orgsyn.org This approach is notable for its efficiency, as it assembles a complex carbon skeleton in a single step, leading to an intermediate such as ethyl 2,3-dicyano-3-methylpentanoate. This intermediate contains all the necessary carbon atoms and functional groups that can be converted to the target succinic acid. orgsyn.org
Table 2: Precursors for One-Step Condensation Synthesis
| Precursor | Chemical Role |
| 2-Butanone | Ketone providing the ethyl and methyl groups |
| Ethyl cyanoacetate | Active methylene (B1212753) compound and source of ester group |
| Hydrocyanic acid | Source of a nitrile group |
| Pyridine acetate | Catalyst for the condensation reaction |
Following the condensation reaction, the resulting dicyano intermediate undergoes vigorous hydrolysis to convert the nitrile and ester groups into carboxylic acids. This is typically achieved by heating the intermediate with a strong acid, such as concentrated hydrochloric acid, which cleaves the ester and hydrolyzes the nitrile moieties to yield the final α-ethyl-α-methylsuccinic acid. orgsyn.org
Alternative routes involving controlled oxidation have also been reported. One such method is the dichromate oxidation of a suitable precursor like β-ethyl-β-methylbutyrolactone. orgsyn.org This oxidative cleavage of the lactone ring forms the dicarboxylic acid structure. These methods provide different strategic pathways to access the target compound from varied starting materials.
Isotopic Labeling Techniques for Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and as internal standards in quantitative analysis. In the context of succinic acid derivatives, stable isotopes such as deuterium (B1214612) (²H or D) can be incorporated into the molecule.
For example, a related compound, 2-methylsuccinic acid, has been synthesized with deuterium labels (D6), indicating that all six non-acidic protons have been replaced by deuterium. eurisotop.com Such labeled compounds are invaluable for mechanistic studies of the synthetic reactions themselves or for probing the enzymatic and biological processes in which they might be involved. The change in mass can be detected by mass spectrometry, while changes in vibrational frequencies and nuclear spin are observable by infrared and NMR spectroscopy, respectively.
Table 3: Example of Isotopically Labeled Succinic Acid Derivative
| Compound | CAS Number | Isotopic Label |
| 2-Methylsuccinic acid (Unlabeled) | 498-21-5 | None |
| 2-Methylsuccinic acid (D6, 98%) | 347840-08-8 | Deuterium |
Asymmetric Synthesis and Enantioselective Catalysis
To obtain the specific (R)-enantiomer of 2-ethyl-2-methylsuccinic acid, asymmetric synthesis and enantioselective catalysis are the most advanced and efficient strategies. These methods use chiral catalysts or enzymes to control the stereochemical outcome of the reaction, often providing high enantiomeric purity.
A highly effective approach for producing chiral succinates is the asymmetric reduction of a carbon-carbon double bond in a prochiral substrate, catalyzed by enzymes. mdpi.com Ene-reductases (ERs) have been identified as particularly effective for this transformation. mdpi.comresearchgate.net
Research has shown that various prochiral precursors, such as dimethyl citraconate, dimethyl mesaconate, and dimethyl itaconate, can be reduced to chiral dimethyl 2-methylsuccinate with high yields and excellent enantioselectivity. researchgate.net Specific ene-reductases, sourced from organisms like Bacillus sp. (Bac-OYE1) and Aspergillus flavus (AfER), have demonstrated a high preference for producing the (R)-enantiomer. For example, Bac-OYE1 can convert dimethyl citraconate to (R)-dimethyl 2-methylsuccinate with a high yield (86%) and exceptional enantioselectivity (99% ee). mdpi.comresearchgate.net Similarly, AfER catalyzes the reduction of dimethyl itaconate to the same (R)-product with 77% yield and 99% ee. researchgate.net This biocatalytic approach represents a green and highly selective method for accessing enantiomerically pure building blocks.
Table 4: Research Findings on Ene-Reductase-Catalyzed Asymmetric Synthesis of Chiral Dimethyl 2-Methylsuccinate
| Enzyme | Substrate | Product Enantiomer | Yield | Enantiomeric Excess (ee) |
| Bac-OYE1 (Bacillus sp.) | Dimethyl citraconate | (R)-1 | 86% | 99% |
| AfER (Aspergillus flavus) | Dimethyl itaconate | (R)-1 | 77% | 99% |
| SeER (Saccharomyces eubayanus) | Dimethyl mesaconate | (S)-1 | 80% | 98% |
Data sourced from a study on the asymmetric synthesis of dimethyl 2-methylsuccinate. researchgate.net
Biocatalytic Transformations Utilizing Enoate Reductases
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enoate reductases (ERs), a class of flavin-dependent enzymes, are particularly promising for the asymmetric reduction of α,β-unsaturated carbonyl compounds, including derivatives of maleic and fumaric acid, to their corresponding saturated chiral products.
The enzymatic hydrogenation of unsaturated dicarboxylic acids presents a green alternative to traditional chemical methods. For instance, enoate reductases from various microorganisms have been successfully employed for the hydrogenation of 2-hexenedioic acid and muconic acid to produce adipic acid. nih.govrsc.orgresearchgate.net These enzymes exhibit a broad substrate scope, including branched-chain dicarboxylic acids like 2-methylmaleic acid (citraconic acid) and 2-methylfumaric acid (mesaconic acid), suggesting their potential applicability for the synthesis of 2-ethyl-2-methylsuccinic acid. nih.gov
Substrate Scope and Enantioselectivity Control in Enzyme-Catalyzed Reactions
The success of a biocatalytic approach hinges on the substrate specificity and enantioselectivity of the chosen enzyme. While direct studies on the reduction of a precursor to this compound are not extensively documented, research on related compounds provides valuable insights into the potential of enoate reductases.
Enoate reductases from different bacterial sources have been screened for their activity towards various substrates. For example, in the production of 2-methylsuccinic acid (2-MSA), a new NAD(P)H-dependent enoate reductase, KpnER from Klebsiella pneumoniae, demonstrated higher activity towards citraconate than the well-known YqjM from Bacillus subtilis. This highlights the importance of enzyme screening to identify the most efficient biocatalyst for a specific transformation.
The enantioselectivity of enoate reductases is a critical factor. The reduction of 2-methylfumaric acid can yield either (R)- or (S)-2-methylsuccinic acid depending on the enzyme used. This demonstrates that by selecting the appropriate enoate reductase, it is possible to control the stereochemical outcome of the reaction. The table below summarizes the substrate scope of some enoate reductases for compounds structurally related to the precursor of 2-ethyl-2-methylsuccinic acid.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
| Enoate Reductase (ER-BC) from Bacillus coagulans | 2-Hexenedioic acid | Adipic acid | - |
| Enoate Reductase (ER-CA) from Clostridium acetobutylicum | 2-Hexenedioic acid | Adipic acid | - |
| Enoate Reductase (KpnER) from Klebsiella pneumoniae | Citraconate | 2-Methylsuccinic acid | Not specified |
| Enoate Reductase (YqjM) from Bacillus subtilis | Citraconic acid | 2-Methylsuccinic acid | Not specified |
| Old Yellow Enzymes (OYEs) from S. lycopersicum | 2-Methylmaleic acid | 2-Methylsuccinic acid | Not specified |
Data inferred from studies on related succinic acid derivatives.
Further research would be required to determine the specific activity and enantioselectivity of these and other enoate reductases towards 2-ethyl-2-methylmaleic acid or a similar unsaturated precursor to achieve the desired this compound.
Metabolic Pathway Engineering for Microbial Production of Succinic Acid Derivatives
Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of valuable chemicals from renewable feedstocks. The biosynthesis of succinic acid and its derivatives can be achieved by engineering microbial hosts like Escherichia coli.
A successful strategy for the production of 2-methylsuccinic acid involved the construction of a non-natural biosynthetic pathway in E. coli. This pathway utilized a citramalate (B1227619) synthase to produce citramalate, which was then dehydrated to citraconate. The final step involved the enoate reductase-mediated bioreduction of citraconate to 2-methylsuccinic acid. By optimizing this pathway, including the choice of enoate reductase and cofactor regeneration, a significant titer of 2-methylsuccinic acid was achieved.
Adapting this strategy for the production of this compound would necessitate the engineering of a metabolic pathway that can generate 2-ethyl-2-methylmaleic acid or a similar precursor. This could potentially be achieved by:
Precursor Engineering: Modifying upstream metabolic pathways to provide the necessary building blocks, such as propionyl-CoA and pyruvate (B1213749), for the synthesis of the ethyl- and methyl-substituted precursor.
Enzyme Engineering: Directed evolution or rational design of the pathway enzymes to accept the larger ethyl-substituted substrates.
Host Engineering: Optimizing the microbial host to enhance flux towards the target molecule and improve tolerance to the product.
This approach, combining metabolic pathway design with the selective power of biocatalysis, holds significant potential for the de novo biosynthesis of this compound.
Chiral Pool Derived Syntheses
The chiral pool comprises readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of complex chiral molecules. researchgate.net Amino acids, sugars, and terpenes are common examples of chiral pool precursors. researchgate.net This strategy can be highly efficient as it introduces chirality at an early stage of the synthesis, avoiding the need for asymmetric induction or resolution steps.
A relevant example is the synthesis of the diastereomer (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid, which was achieved starting from the naturally occurring amino acid L-alanine. researchgate.net The synthesis proceeded stereospecifically in four steps, with the alkylation of a malonic ester derivative being a key step that proceeded with Walden inversion. researchgate.net
While this specific synthesis does not yield the target this compound, it demonstrates the principle of utilizing a chiral precursor to control the stereochemistry of the final product. A hypothetical chiral pool synthesis for this compound could start from a different chiral precursor that possesses the desired stereochemistry at the carbon atom that will become the chiral center of the final product. The choice of the starting material and the synthetic route would be crucial to ensure the correct absolute configuration is obtained.
Optimization of Reaction Conditions for Enhanced Enantiomeric Excess
Achieving a high enantiomeric excess (ee) is paramount in the synthesis of chiral compounds for pharmaceutical and other specialized applications. The optimization of reaction conditions plays a critical role in maximizing the stereoselectivity of a chemical or biocatalytic transformation.
In the context of synthesizing this compound, several parameters can be fine-tuned to enhance the enantiomeric excess:
Temperature: Lowering the reaction temperature often increases the enantioselectivity of a reaction by reducing the thermal energy that can lead to the formation of the undesired enantiomer.
Solvent: The choice of solvent can significantly influence the transition state energies of the enantiomeric pathways, thereby affecting the enantioselectivity. A systematic screening of solvents is often necessary to identify the optimal medium.
Catalyst/Enzyme Concentration: The concentration of the catalyst or enzyme can impact the reaction rate and, in some cases, the enantioselectivity.
Substrate Concentration: In biocatalytic reactions, high substrate concentrations can sometimes lead to substrate inhibition or reduced enantioselectivity. Optimizing the substrate loading is therefore important.
pH (for biocatalysis): The pH of the reaction medium affects the ionization state of the enzyme and the substrate, which can have a profound impact on enzyme activity and selectivity.
Derivatives and Their Strategic Utility in Organic Synthesis Research
Synthetic Routes to Anhydride (B1165640) Intermediates
The conversion of (R)-2-Ethyl-2-methylsuccinic acid to its corresponding cyclic anhydride is a crucial first step in many synthetic applications. This transformation creates a more reactive electrophilic center, facilitating subsequent nucleophilic attacks. The intramolecular cyclization is typically achieved through dehydration using various reagents. Common methods applicable for this conversion are summarized in the table below. For instance, succinic anhydride can be used to synthesize biodegradable polymers and other functional materials. researchgate.netnih.govresearchgate.net The resulting chiral anhydride is a key intermediate for producing polyesters, polyamides, and other valuable chemical compounds. researchgate.netfraunhofer.de
Table 1: Common Reagents for Anhydride Formation from Dicarboxylic Acids
| Reagent | Conditions | Notes |
| Acetic Anhydride | Heat | A common and cost-effective method. |
| Thionyl Chloride (SOCl₂) | Inert solvent | Often proceeds via an acid chloride intermediate. youtube.com |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF, neutral media | A milder alternative to thionyl chloride, suitable for sensitive substrates. ub.edu |
| Trifluoroacetic Anhydride | Inert solvent | A highly reactive agent for efficient dehydration. |
These methods provide reliable pathways to the chiral anhydride of this compound, a versatile intermediate for further derivatization.
Esterification and Amidation Reactions in Derivative Synthesis
The carboxylic acid groups of this compound are readily converted into esters and amides, allowing for the introduction of a wide array of functional groups and molecular scaffolds. nih.gov These reactions can be controlled to achieve mono- or di-substitution, leading to differentially protected derivatives that are essential for multi-step syntheses. rsc.orgrsc.org
Esterification is commonly performed via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com Alternatively, for more sensitive substrates, conversion to an acid chloride followed by reaction with an alcohol provides a high-yielding route to the ester. youtube.comyoutube.com Monoesters of succinic acid derivatives can also be prepared through the partial esterification of the corresponding anhydride. researchgate.net
Amidation reactions typically require activation of the carboxylic acid group to facilitate attack by an amine. Standard peptide coupling reagents are often employed for this purpose. Direct reaction of an acid chloride intermediate with ammonia (B1221849) or a primary/secondary amine is also a highly effective method for forming amides. youtube.com
Table 2: Selected Methods for Ester and Amide Synthesis from Carboxylic Acids
| Reaction | Reagent(s) | Product | Notes |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | An equilibrium-driven reaction, often requiring removal of water. youtube.com |
| Acid Chloride Route (Ester) | SOCl₂ or (COCl)₂, then Alcohol (R'-OH) | Ester | A highly efficient, non-reversible method. youtube.com |
| Peptide Coupling (Amide) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide | Standard procedure for forming peptide bonds and other amides. |
| Acid Chloride Route (Amide) | SOCl₂ or (COCl)₂, then Amine (R'R''NH) | Amide | A robust method for synthesizing amides from various amines. youtube.com |
The synthesis of these derivatives is fundamental to unlocking the potential of this compound as a chiral building block.
Advanced Functionalization Strategies for the Chemical Compound
Beyond simple ester and amide formation, the functional groups of this compound can undergo a variety of advanced transformations. These interconversions allow for the creation of more complex and functionally diverse molecules. imperial.ac.ukorganic-chemistry.org
Selective reduction of one carboxylic acid group to a primary alcohol can be achieved by first protecting the other carboxyl group as an ester and then using a suitable reducing agent. This creates a chiral hydroxy acid derivative, a valuable synthon. Further functional group interconversions can include converting the remaining carboxylic acid to other functionalities or modifying the newly formed alcohol. ub.edu For example, alcohols can be converted into good leaving groups, such as tosylates or mesylates, to allow for subsequent nucleophilic substitution reactions. These strategies significantly broaden the synthetic utility of the parent compound, enabling its use in complex synthetic routes where precise control over functionality is required. ub.edu
The Chemical Compound as a Chiral Building Block for Complex Molecule Synthesis
The intrinsic chirality of this compound makes it an excellent starting material for asymmetric synthesis. uwindsor.ca Chiral succinic acid derivatives are recognized as important subunits in a variety of complex molecules, including pseudopeptides and other bioactive compounds. rsc.org The use of such enantiopure starting materials, often referred to as the "chiral pool" approach, is a powerful strategy for preparing complex chiral targets without the need for asymmetric catalysis or chiral resolutions. mdpi.com
Alkyl-substituted succinic acids are key structural motifs in many biologically active molecules, including pseudopeptides that can act as enzyme inhibitors. rsc.org The defined stereochemistry of this compound allows it to be incorporated as a chiral cassette into larger molecules, influencing their three-dimensional structure and biological activity. This approach is valuable in the synthesis of analogs of natural products where the goal is to mimic or improve upon the parent compound's properties. While direct incorporation of this specific compound into a named natural product is not widely documented, its structural motif is representative of subunits used to build complex bioactive molecules. rsc.orgmdpi.com
Substituted succinic acids have a well-established role as enzyme inhibitors, particularly for zinc-based metalloenzymes. rsc.org Notably, 2-ethyl-2-methylsuccinic acid has been identified as a potent inhibitor of Carboxypeptidase A (CPA), a prototypic zinc protease. nih.gov X-ray crystallography studies revealed that the methyl group of the inhibitor occupies a small cavity at the enzyme's active site. nih.gov
This finding prompted further research into the effects of substitution on inhibitory potency. To test the hypothesis that adding a methyl group at the alpha-position would enhance binding, researchers synthesized and evaluated 2-benzyl-2-methylsuccinic acid. nih.gov The results showed that the (R)-enantiomer was a significantly more potent inhibitor than the (S)-enantiomer, highlighting the importance of stereochemistry in molecular recognition by the enzyme. nih.gov
Table 3: Inhibitory Activity (Kᵢ) of Succinic Acid Derivatives against Carboxypeptidase A (CPA)
| Compound | Kᵢ (μM) |
| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 |
| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28 |
| (S)-2-Benzyl-2-methylsuccinic acid | 17 |
Data sourced from PubMed. nih.gov
This research underscores the utility of the chiral 2-alkyl-2-methylsuccinic acid scaffold in designing potent and stereoselective enzyme inhibitors. nih.gov
Succinic acid is a key bio-based platform chemical for the production of biodegradable polymers. fraunhofer.de Polyesters such as poly(butylene succinate) (PBS) and its copolymers are gaining industrial attention as environmentally friendly alternatives to conventional plastics. fraunhofer.deresearchgate.net These polymers are synthesized via polycondensation reactions between succinic acid (or its esters) and diols. fraunhofer.de
This compound can serve as a specialty monomer in this field. By incorporating this chiral, substituted diacid into the polymer backbone, researchers can modify the material's properties. The presence of the ethyl and methyl groups can disrupt chain packing, altering crystallinity, melting point, and the rate of biodegradation. researchgate.net Furthermore, the introduction of a chiral center can lead to polymers with unique stereochemical properties, potentially influencing their interaction with biological systems or their performance in chiral separation applications. The synthesis of copolyesters from mixtures of succinic acid and other diacids is a common strategy to tailor polymer properties. researchgate.netnih.gov
Table 4: Examples of Biodegradable Polymers Derived from Succinic Acid
| Polymer Name | Monomers | Key Properties |
| Poly(butylene succinate) (PBS) | Succinic acid, 1,4-Butanediol | Good processability, biodegradable. fraunhofer.de |
| Poly(ethylene succinate) (PES) | Succinic acid, Ethylene glycol | Biodegradable, used in packaging. researchgate.net |
| Poly(butylene succinate-co-adipate) (PBSA) | Succinic acid, Adipic acid, 1,4-Butanediol | Increased flexibility and biodegradability compared to PBS. researchgate.net |
| Poly(ester amides) | Succinic acid diester, Diol, Diamine | High thermal stability, periodic ester-amide structure. fraunhofer.de |
The use of this compound as a comonomer offers a sophisticated route to functional, biodegradable materials with tailored characteristics. fraunhofer.deontosight.ai
Biochemical Pathways and Metabolic Research Involving Succinic Acid Derivatives
The Chemical Compound as a Metabolic Intermediate in Biochemical Studies
(R)-2-Ethyl-2-methylsuccinic acid and its structural analogs are recognized for their roles as intermediates in both natural and engineered biochemical pathways. The unique structure of 2-ethyl-2-methylsuccinic acid, featuring a succinic acid backbone with both an ethyl and a methyl group on the second carbon, makes it a point of interest for biochemical research, particularly in studies focused on succinate (B1194679) as a metabolic intermediate. ontosight.ai
While direct natural pathways for 2-ethyl-2-methylsuccinic acid are not common, related compounds like 2-methylsuccinic acid are known metabolites. For instance, 2-methylsuccinic acid is a metabolite of the essential amino acid L-isoleucine. caymanchem.com In the context of biotechnology, engineered pathways have been successfully designed to produce these branched-chain dicarboxylates. For example, a synthetic three-step biosynthetic route has been established in Escherichia coli to produce 2-methylsuccinic acid. This was achieved by combining the citramalate (B1227619) pathway with an enoate reductase-mediated bioreduction of the intermediate, citraconate. nih.govresearchgate.net This demonstrates the potential to utilize and manipulate microbial metabolism to generate specific succinic acid derivatives for various applications. ontosight.ai
Research on Isoleucine Catabolism and Associated Metabolic Pathways
The breakdown of branched-chain amino acids (BCAAs), including isoleucine, is a fundamental metabolic process. Isoleucine catabolism is both glucogenic, producing succinyl-CoA, and ketogenic, producing acetyl-CoA. nih.gov The degradation pathway begins with a transamination reaction followed by oxidative decarboxylation, steps that are common to all three BCAAs (isoleucine, leucine, and valine). qiagen.comlibretexts.org
Specifically for isoleucine, the initial steps yield 2-methylbutanoyl-CoA, which then enters a β-oxidation-like sequence to form acetyl-CoA and propanoyl-CoA. qiagen.com Propanoyl-CoA is subsequently converted to succinyl-CoA, which can enter the citric acid cycle. libretexts.org
Metabolic disorders can lead to the accumulation of specific intermediates. For example, ethylmalonic and methylsuccinic aciduria, which are characteristic of the genetic disorder ethylmalonic encephalopathy, are known to result from abnormal isoleucine metabolism. caymanchem.com In this condition, elevated urinary levels of methylsuccinic acid are observed. caymanchem.com This link underscores the importance of this dicarboxylic acid as a biomarker in studying metabolic dysregulation related to amino acid catabolism.
Key Steps in Isoleucine Catabolism:
Transamination: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate.
Oxidative Decarboxylation: This intermediate is converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex. qiagen.com
Dehydrogenation: (S)-2-methylbutanoyl-CoA is oxidized to 2-methylcrotonyl-CoA.
Final Products: The pathway ultimately yields acetyl-CoA and propionyl-CoA, which is then converted to succinyl-CoA. nih.govqiagen.com
Microbial Biotransformations and Production of Related Dicarboxylic Acids
The sustainable production of dicarboxylic acids (DCAs) through microbial fermentation is an area of significant research, offering an alternative to traditional chemical synthesis. nih.govrsc.org Microorganisms, particularly engineered strains of E. coli and Methylorubrum extorquens, have been developed as platforms for producing branched-chain DCAs like 2-methylsuccinic acid (2-MSA). nih.govresearchgate.net
A novel biosynthetic pathway for 2-MSA was constructed in E. coli. researchgate.net This pathway starts with two key metabolites, pyruvate (B1213749) and acetyl-CoA, which are condensed by a citramalate synthase. The resulting citramalate is then dehydrated to citraconate, which is finally reduced to 2-MSA by an enoate reductase. researchgate.net
Researchers have optimized this process through various strategies:
Enzyme Screening: Identifying more efficient enzymes, such as a novel NAD(P)H-dependent enoate reductase from Klebsiella pneumoniae (KpnER), significantly improved production titers compared to the initially used YqjM from Bacillus subtilis. nih.gov
Process Optimization: Further enhancements through cofactor regeneration, cultivation under microaerobic conditions, and host strain engineering have boosted production levels. nih.gov
Metabolic Engineering in M. extorquens: This methylotrophic bacterium, which utilizes the ethylmalonyl-CoA pathway, has been engineered to produce 2-methylsuccinic acid and mesaconic acid from CoA-ester intermediates. researchgate.net
These advancements highlight the potential of synthetic biology and metabolic engineering to create efficient microbial cell factories for the bio-based production of valuable dicarboxylic acids. nih.gov
Interactive Table: Microbial Production of 2-Methylsuccinic Acid (2-MSA)
| Microorganism | Key Enzymes Expressed | Production Titer | Reference |
|---|---|---|---|
| Escherichia coli | Citramalate synthase (CimA*), Isopropylmalate isomerase (LeuCD), Enoate reductase (YqjM) | 0.35 g/L | nih.govresearchgate.net |
| Escherichia coli | CimA*, LeuCD, Enoate reductase (KpnER) | 0.96 g/L | nih.gov |
| Escherichia coli (Optimized) | CimA*, LeuCD, KpnER with cofactor regeneration and process optimization | 3.61 g/L | nih.gov |
| Methylorubrum extorquens | Thioesterase (YciA) | 130 mg/L (combined with mesaconic acid) | researchgate.net |
Environmental and Aerosol Chemistry Research (e.g., occurrence in particulate matter)
Beyond its role in biochemistry, the succinic acid derivative, 2-methylsuccinic acid, has been identified as a component of atmospheric aerosols. caymanchem.com Organic compounds, including dicarboxylic acids, are significant constituents of atmospheric particulate matter (PM), which can impact climate and human health. epa.gov
Research has detected 2-methylsuccinic acid in fine particulate matter (PM2.5), particularly in samples from urban and industrial areas. caymanchem.com The presence of such compounds in aerosols can be attributed to both biogenic and anthropogenic sources. Fungi present in the atmosphere, for example, have been shown to metabolize dicarboxylic acids, indicating a biological contribution to the chemical composition of aerosols. epa.gov The study of these compounds in environmental chemistry helps in understanding the sources, transformations, and ultimate fate of organic aerosols in the atmosphere.
Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in verifying the structure of 2-ethyl-2-methylsuccinic acid. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
In a typical ¹³C NMR spectrum of 2-ethyl-2-methylsuccinic acid, seven distinct signals would be expected, corresponding to the seven carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon atom, with carbons closer to the electronegative oxygen atoms of the carboxylic acid groups appearing further downfield. docbrown.info The two carboxylic acid carbons (C1 and C4) are expected to have the highest chemical shifts, followed by the quaternary carbon (C2), the methylene (B1212753) carbon of the succinic acid backbone (C3), and finally the carbons of the ethyl and methyl substituents.
The ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), a singlet for the C2-methyl group, and a pair of diastereotopic protons for the C3 methylene group, which would likely appear as a complex multiplet. The acidic protons of the two carboxyl groups would appear as broad singlets.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for (R)-2-Ethyl-2-methylsuccinic acid Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
| Atom Position | Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|---|
| C1 (COOH) | Carbon | ~175-180 | ~10-12 | Broad Singlet |
| C2 | Carbon | ~45-50 | - | - |
| C3 (-CH₂) | Carbon | ~35-40 | ~2.5-2.8 | Multiplet (AB quartet) |
| C4 (COOH) | Carbon | ~178-183 | ~10-12 | Broad Singlet |
| C2-CH₃ | Carbon | ~20-25 | ~1.2 | Singlet |
| Ethyl -CH₂- | Carbon | ~30-35 | ~1.7 | Quartet |
| Ethyl -CH₃ | Carbon | ~8-12 | ~0.9 | Triplet |
NMR spectroscopy is particularly powerful in distinguishing between diastereomers. For succinic acid derivatives with two stereocenters, such as 2-ethyl-3-methylsuccinic acid, NMR can differentiate the erythro and threo forms. researchgate.net Proton-decoupled ¹³C NMR spectra show distinct chemical shifts for all carbon atoms between the diastereomers. researchgate.net These differences in chemical shifts arise from the different spatial arrangements of the atoms in the diastereomers, which in turn affects the local electronic environments. By analyzing these chemical shift differences, researchers can infer the relative populations of different rotational conformers in solution. researchgate.net The relative configuration of the acids can be further confirmed by preparing conformationally fixed derivatives, whose ¹H NMR spectra provide clear evidence for the stereochemical arrangement. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For small, polar dicarboxylic acids like 2-ethyl-2-methylsuccinic acid, analysis by techniques such as electrospray ionization mass spectrometry (ESI-MS) can be challenging due to high polarity and poor ionization efficiency. nih.gov
To overcome these issues, a common strategy is chemical derivatization. nih.gov For instance, esterification of the carboxylic acid groups (e.g., with n-butanol) enhances the signal intensity in ESI-MS and improves separation on reverse-phase chromatography columns. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), this approach allows for sensitive and specific quantification, making it suitable for analyzing the compound in complex biological matrices like plasma and urine. nih.gov
Table 2: Mass Spectrometry Characteristics of 2-Ethyl-2-methylsuccinic acid
| Parameter | Information |
|---|---|
| Molecular Formula | C₇H₁₂O₄ fda.gov |
| Molecular Weight | 160.17 g/mol fda.gov |
| Common Ionization Technique | Electrospray Ionization (ESI), often after derivatization nih.gov |
| Analysis Mode | Typically negative ion mode for underivatized acid; positive ion mode for ester derivatives nih.gov |
| Coupled Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
Chromatographic Separations for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating 2-ethyl-2-methylsuccinic acid from impurities and for determining its enantiomeric purity.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of dicarboxylic acids, this compound typically requires derivatization into a more volatile form, such as a methyl or ethyl ester, prior to GC analysis. Once derivatized, GC can be effectively used to monitor the progress of a chemical reaction by quantifying the disappearance of starting materials and the appearance of the product over time. It is also an excellent method for assessing the purity of the final product by separating it from volatile organic impurities.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like carboxylic acids. Reverse-phase (RP) HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.com A typical mobile phase for analyzing compounds like 2-ethyl-2-methylsuccinic acid consists of acetonitrile (B52724) and water, with a small amount of an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid groups remain protonated for better peak shape and retention. sielc.com For MS detection, a volatile modifier like formic acid is necessary. sielc.com As with MS, derivatization can be used to improve the retention of highly polar dicarboxylic acids on RP columns. nih.gov Furthermore, chiral HPLC, which uses a chiral stationary phase, is the definitive method for separating the (R) and (S) enantiomers and determining the enantiomeric excess (e.e.) of a sample of 2-ethyl-2-methylsuccinic acid.
Computational and Theoretical Investigations of the Chemical Compound
Molecular Modeling and Conformational Analysis
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like (R)-2-Ethyl-2-methylsuccinic acid, which has multiple rotatable bonds, conformational analysis is key to understanding its behavior. This analysis involves identifying the stable low-energy conformations (rotamers) and the energy barriers between them.
The conformational landscape of substituted succinic acids is complex due to the rotation around the central C-C bond and the C-C bonds of the side chains. Studies on closely related diastereomeric compounds, such as 2-ethyl-3-methylsuccinic acid, have utilized techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the relative populations of different rotamers in solution. researchgate.net These experimental findings can be correlated with computational models to provide a detailed picture of the conformational equilibria.
For this compound, molecular modeling would typically start with identifying the most stable arrangement of the ethyl and methyl groups relative to the two carboxylic acid functions. The rotation around the central C2-C3 bond leads to different staggered conformations. Intramolecular hydrogen bonding between the two carboxylic acid groups can play a significant role in stabilizing certain conformations, particularly in non-polar solvents or in the gas phase.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Expected Influence on Conformation |
| O=C-C2-C3 | Defines the orientation of the carboxylic acid group relative to the succinic acid backbone. | Influences intramolecular hydrogen bonding possibilities. |
| C1-C2-C3-C4 | Describes the main chain conformation (anti, gauche). | Determines the overall shape of the molecule. |
| C-C-C-H (ethyl group) | Rotation of the ethyl group. | Can lead to steric interactions with other parts of the molecule. |
This table is generated based on the general principles of conformational analysis for similar molecules, as direct computational studies on this compound are not widely available.
Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. mdpi.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
For this compound, DFT calculations could be employed to predict the following:
Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum. This is particularly useful for identifying the characteristic stretches of the C=O and O-H bonds in the carboxylic acid groups, and how they are affected by hydrogen bonding in different conformations.
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the structure and assign specific signals to individual atoms in the molecule. For a chiral molecule, the diastereotopic nature of certain protons can also be investigated.
Chiroptical Properties: As an (R)-enantiomer, this compound is optically active. Computational methods can predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD) spectra. These predictions are crucial for correlating the absolute configuration of the molecule with its experimentally measured optical activity.
Table 2: Predicted Spectroscopic Data (Hypothetical DFT Calculation Results)
| Spectroscopic Data | Predicted Value/Region | Significance |
| IR: ν(C=O) | 1700-1750 cm⁻¹ | Stretching vibration of the carbonyl group in the carboxylic acid. The exact position can indicate the extent of hydrogen bonding. |
| IR: ν(O-H) | 2500-3300 cm⁻¹ (broad) | Stretching vibration of the hydroxyl group, typically broad due to hydrogen bonding. |
| ¹H NMR: δ(CH₃) | 1.0 - 1.3 ppm | Chemical shift for the methyl protons. |
| ¹H NMR: δ(CH₂) | 1.5 - 2.0 ppm | Chemical shift for the ethyl group methylene (B1212753) protons. |
| ¹³C NMR: δ(C=O) | 175-185 ppm | Chemical shift for the carbonyl carbons. |
| Optical Rotation [α]D | Positive value | A positive predicted value would be consistent with the (R)-configuration, although this needs to be confirmed by comparison with experimental data for a series of related compounds. |
Note: The values in this table are hypothetical and represent typical ranges for these functional groups. Actual values would be obtained from specific DFT calculations.
Reaction Mechanism Studies
Theoretical chemistry can be used to explore the potential energy surfaces of chemical reactions, allowing for the study of reaction pathways, transition states, and the elucidation of reaction mechanisms.
A computational study of such a reaction would involve:
Reactant and Product Modeling: Building accurate 3D models of the reactants, intermediates, and products.
Transition State Searching: Locating the transition state structure for the key stereochemistry-determining step. The transition state is a first-order saddle point on the potential energy surface.
This type of analysis would confirm why the reaction proceeds with inversion of stereochemistry and could be used to predict the outcome of similar reactions with different substrates or reagents.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes and Advanced Biocatalysts
The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For (R)-2-Ethyl-2-methylsuccinic acid, research is moving beyond classical resolution towards more efficient and scalable synthetic strategies.
Novel Synthetic Routes: The asymmetric synthesis of molecules with quaternary stereocenters, such as the one in this compound, presents a significant challenge in organic chemistry. Future research is focused on developing methods that can construct this chiral center with high efficiency and enantioselectivity. Key strategies likely to be explored include:
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable unsaturated precursor is a powerful method for creating chiral centers. researchgate.net A potential route could involve the synthesis of an achiral alkene, which is then hydrogenated using a chiral metal catalyst (e.g., based on Rhodium or Ruthenium) to yield the desired (R)-enantiomer. researchgate.net
Enolate Alkylation: The use of chiral auxiliaries to direct the alkylation of enolates is a well-established method. wvu.edu A prochiral succinic acid derivative could be coupled to a chiral auxiliary, followed by diastereoselective alkylation with an ethyl group, and subsequent removal of the auxiliary to furnish the target molecule.
Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for enantioselective synthesis. Future work could investigate the use of chiral aminocatalysts or phase-transfer catalysts to facilitate the stereocontrolled construction of the C-C bond, leading to the (R)-enantiomer.
Advanced Biocatalysts: Biocatalysis is an increasingly important tool for green and highly selective chemical synthesis. Enzymes offer unparalleled stereospecificity and can operate under mild conditions.
Enzymatic Resolution: While the racemic acid can be synthesized, enzymes can be used to selectively resolve the mixture. Lipases or esterases could be employed for the enantioselective hydrolysis of a corresponding diester, leaving the (R)-acid or its ester derivative untouched for separation.
Engineered Enzymes: Thiamine diphosphate-dependent enzymes are known to catalyze a wide range of C-C bond-forming reactions. researchgate.net Advances in protein engineering could lead to the development of novel enzymes specifically designed to synthesize this compound from simple achiral precursors, potentially in a biorefinery context.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Core Principle | Potential Advantages | Key Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | Stereoselective addition of hydrogen to an unsaturated precursor using a chiral catalyst. researchgate.net | High efficiency, atom economy, catalytic nature. | Synthesis of suitable precursor, catalyst cost and sensitivity. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. wvu.edutcichemicals.com | High diastereoselectivity, predictable outcomes. | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps. |
| Biocatalytic Resolution | Enzyme-mediated selective transformation of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield is 50%, requires efficient separation of product from substrate. |
| Engineered Biocatalysts | Use of specifically designed enzymes for direct asymmetric synthesis. researchgate.net | Potential for high yield and enantiopurity, sustainable process. | Enzyme discovery and engineering can be time-consuming and complex. |
Expanding Scope as a Chiral Auxiliary and Ligand Component
The structure of this compound, with its defined stereocenter and two carboxylic acid functional groups, makes it an attractive candidate for applications in asymmetric synthesis itself.
Chiral Auxiliary: A chiral auxiliary is a temporary addition to a molecule that directs a subsequent chemical reaction to occur with a specific stereochemistry. wvu.edu this compound could potentially be used to control stereoselective reactions, such as aldol (B89426) or Diels-Alder reactions. After the desired transformation, the auxiliary can be cleaved and recovered. While many chiral auxiliaries are derived from natural sources like amino acids or terpenes, synthetic, structurally rigid molecules like this one offer unique steric and electronic properties that could lead to novel reactivity and selectivity.
Chiral Ligand Component: Chiral ligands are crucial components of metal catalysts used in asymmetric synthesis. By coordinating to a metal center, the ligand creates a chiral environment that forces a reaction to proceed enantioselectively. The dicarboxylic acid functionality of this compound allows it to act as a bidentate ligand, binding to a metal ion. Its rigid backbone and defined stereochemistry could be exploited in the design of new catalysts for reactions like asymmetric hydrogenation or C-C bond formation. The development of ligands from novel chiral backbones is a continuous effort to improve the efficiency and scope of catalytic asymmetric reactions. researchgate.net
Advanced Analytical Techniques for Complex Mixture Analysis
The ability to accurately separate and quantify enantiomers is critical for both synthesis and biological studies. As research on this compound progresses, so will the need for sophisticated analytical methods to analyze it in complex matrices like reaction mixtures or biological samples.
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating enantiomers. wvu.edu It involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic polymers are available, and selecting the optimal phase is key to achieving baseline separation. wvu.edu
Chiral Gas Chromatography (GC): For volatile derivatives of the acid (e.g., methyl esters), chiral GC columns can provide excellent resolution and sensitivity. simsonpharma.com
Electrophoretic Methods:
Capillary Electrophoresis (CE): CE has emerged as a powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov In this method, a chiral selector is added to the background electrolyte. The selector forms transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, allowing for their separation. nih.gov Cyclodextrins and molecular micelles are common chiral selectors used for this purpose. nih.gov
Table 2: Overview of Advanced Analytical Techniques
| Technique | Principle | Common Chiral Selector/Phase | Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). wvu.edu | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type phases, proteins. | Broad applicability, preparative scale potential. |
| Chiral GC | Differential interaction with a chiral stationary phase in a capillary column. | Cyclodextrin derivatives. | High resolution for volatile compounds. |
| Chiral CE | Differential formation of diastereomeric complexes with a chiral selector in the electrolyte. nih.gov | Cyclodextrins, crown ethers, bile salts, chiral molecular micelles. nih.gov | High efficiency, low sample and solvent consumption, rapid method development. |
Contributions to Sustainable Chemistry and Biorefining Concepts
The principles of green chemistry and the development of biorefineries are driving a shift from petroleum-based feedstocks to renewable resources. Succinic acid is recognized as a key platform chemical that can be produced from the fermentation of biomass. nih.govfrontiersin.orgwur.nl
Bio-based Building Block: There is a significant research effort to produce succinic acid via fermentation from renewable resources like sugars. nih.govnih.govmdpi.com The integration of biocatalysis with these fermentation processes could open a pathway to produce not just succinic acid, but also its chiral derivatives like this compound, directly from biomass. This would establish the compound as a valuable, bio-based chiral building block for the chemical industry. researchgate.net
Sustainable Polymers and Materials: Succinic acid is a monomer used in the production of biodegradable polymers like polybutylene succinate (B1194679) (PBS). frontiersin.org The incorporation of a chiral, substituted monomer like this compound into such polymers could be a novel strategy to fine-tune their physical properties, such as crystallinity, degradation rate, and thermal characteristics. This could lead to the development of new, high-performance biodegradable materials with tailored properties, contributing to the circular economy. ontosight.ai
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying (R)-2-ethyl-2-methylsuccinic acid in pharmaceutical formulations?
- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 225 nm is widely used. The mobile phase typically consists of water, acetonitrile, and glacial acetic acid (875:125:1 v/v) . System suitability requires a resolution (R) ≥3.5 between ethosuximide and the target compound, a tailing factor ≤1.5, and relative standard deviations (RSD) ≤5% for replicate injections . Calibration curves are prepared using reference standards (e.g., 0.026 mg/mL) to ensure linearity and accuracy .
Q. How can researchers ensure structural fidelity and purity of synthesized this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with mass spectrometry (MS) for structural confirmation. Purity is assessed via HPLC using a C18 column (3.9 mm × 15 cm) and gradient elution to separate impurities. Quantify residual solvents or byproducts (e.g., ethosuximide) using validated limits (e.g., ≤0.5% impurity threshold) .
Q. What are the critical parameters for developing a robust chromatographic method for this compound?
- Key Parameters :
- Mobile Phase : Optimize pH (e.g., 3.0 phosphate buffer) to enhance peak symmetry .
- Column Selection : Use packing material L1 (C18) for consistent retention .
- Flow Rate : Maintain ~1 mL/min for optimal separation .
- Validation : Ensure system precision (RSD ≤2% for retention times) and accuracy (recovery 98–102%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported impurity thresholds (e.g., 0.1% vs. 0.5%) for this compound across pharmacopeial standards?
- Analysis : Cross-validate methods against regional guidelines (e.g., USP vs. JP). Adjust sample preparation (e.g., dilution factors) and column conditions (e.g., temperature) to align with specific criteria. For example, USP permits ≤0.5% impurity in ethosuximide formulations, while stricter protocols may require ≤0.1% . Replicate studies with spiked samples can identify method sensitivity limits.
Q. What synthetic routes optimize enantiomeric purity of this compound, and how are stereochemical outcomes validated?
- Synthesis Strategies :
- Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts) in Michael addition reactions to favor the (R)-enantiomer.
- Crystallization : Employ chiral resolving agents (e.g., (R)-α-methylbenzylamine) for enantiomeric enrichment .
Q. How should researchers address contradictions in chromatographic resolution data when co-analyzing this compound with structurally similar compounds?
- Troubleshooting :
- Mobile Phase Modifications : Adjust acetonitrile/water ratios or add ion-pairing agents (e.g., tetrabutylammonium bromide) to improve separation .
- Temperature Gradients : Increase column temperature (e.g., 40°C) to reduce peak broadening.
- System Suitability : Re-test with updated parameters to ensure resolution ≥6.6 for critical pairs (e.g., ethosuximide and the target acid) .
Q. What protocols ensure reproducible quantification of trace-level this compound in complex matrices?
- Protocol Design :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from biological or pharmaceutical matrices.
- Detection Limits : Validate limit of quantification (LOQ) at 0.01 µg/mL via signal-to-noise ratios (S/N ≥10) .
- Matrix Effects : Perform spike-and-recovery experiments (n=6) to assess interference from co-eluting substances .
Data Presentation and Reporting Standards
Q. How should researchers document synthetic and analytical data for publication?
- Guidelines :
- Synthesis : Report reaction conditions (temperature, solvent, catalyst), yields, and purification steps. Include NMR/MS spectra in supplementary data .
- Chromatography : Tabulate retention times, resolution values, and RSDs for system suitability .
- Ethical Compliance : Disclose funding sources and adhere to journal-specific formatting (e.g., ACS, RSC) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
